1-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]piperazine
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Overview
Description
1-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring attached to a butenyl chain, which is further connected to a phenoxy group substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]piperazine typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy group is synthesized by reacting 2-isopropylphenol with an appropriate alkylating agent under basic conditions.
Attachment of the Butenyl Chain: The phenoxy intermediate is then reacted with a butenyl halide in the presence of a base to form the butenyl phenoxy compound.
Formation of the Piperazine Ring: The butenyl phenoxy compound is finally reacted with piperazine under suitable conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Materials Science: The compound is explored for its use in the synthesis of polymers and other advanced materials.
Biological Studies: It is used in research to understand its interactions with biological systems and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 1-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-[(E)-4-(2-methylphenoxy)but-2-enyl]piperazine
- 1-[(E)-4-(2-ethylphenoxy)but-2-enyl]piperazine
- 1-[(E)-4-(2-tert-butylphenoxy)but-2-enyl]piperazine
Comparison: 1-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]piperazine is unique due to the presence of the isopropyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkyl substitutions, it may exhibit distinct pharmacological properties and reactivity patterns, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
1-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-15(2)16-7-3-4-8-17(16)20-14-6-5-11-19-12-9-18-10-13-19/h3-8,15,18H,9-14H2,1-2H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJFYYCZPXFUTO-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC=CCN2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1OC/C=C/CN2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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